molecular formula C27H21FN4O2S B2986201 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888448-60-0

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2986201
CAS RN: 888448-60-0
M. Wt: 484.55
InChI Key: PGIKZHHIPOYPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C27H21FN4O2S and its molecular weight is 484.55. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown promising anticancer activities. A one-pot, three-component method has been employed to synthesize these compounds, which were evaluated against various cancer cell lines including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. Many of these compounds exhibited moderate to high levels of antitumor activities, suggesting the potential of similar chemical structures for cancer therapy. The mechanism of action for these compounds involves arresting cancer cells in the S and G2 stages and inducing apoptosis (Fang et al., 2016).

Antimicrobial and Antiviral Activities

Substituted quinoline derivatives have been synthesized and screened for their antimicrobial activities. Some compounds showed greater activity than reference drugs against various pathogens, indicating the potential of these derivatives as new lead molecules for antimicrobial drug development (Desai et al., 2012). Additionally, certain derivatives were evaluated for their antiviral activities against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) in vitro, with some compounds effectively suppressing virus replication in cell cultures and showing high efficacy in vivo in a model of influenza pneumonia in mice (Ivashchenko et al., 2014).

Organic Light-Emitting Diode (OLED) Applications

Derivatives of pyrrolo[3,4-b]quinolines, which share a similar complex structure to the compound , have been synthesized and investigated for their potential use in organic light-emitting diodes (OLEDs). These compounds exhibit strong phosphorescence, making them suitable for applications in OLED technology (Shakirova et al., 2018).

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O2S/c28-19-11-3-6-14-22(19)32-26(34)25-24(18-10-2-4-12-20(18)29-25)30-27(32)35-16-23(33)31-15-7-9-17-8-1-5-13-21(17)31/h1-6,8,10-14,29H,7,9,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIKZHHIPOYPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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